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molecular formula C9H10N2O B173257 3,3-Dimethyl-1H-pyrrolo[2,3-B]pyridin-2(3H)-one CAS No. 109535-73-1

3,3-Dimethyl-1H-pyrrolo[2,3-B]pyridin-2(3H)-one

Cat. No. B173257
M. Wt: 162.19 g/mol
InChI Key: CLQOBOAKNXTWQK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09309248B2

Procedure details

To a solution of 3,3-dimethyl-1H-pyrrolo[2,3-b]pyridin-2(3H)-one (prepared according to B. Atkinson et al. WO201192293) (153 mg, 943 μmol, Eq: 1.00) in THF (5 mL) at rt was added lithium aluminum hydride, (2 M in THF, 0.95 mL, 1.9 mmol, Eq: 2.01) and the resulting mixture was stirred at rt for 1 h. Additional lithium aluminum hydride, (2 M in THF, 0.95 mL, 1.9 mmol, Eq: 2.01) was added and stirring was continued at rt for 1 h. The reaction mixture was quenched by adding EtOAc (˜2 mL) followed by water (˜1 mL). To the resulting slurry was added aqueous Rochelle's salt solution (20 mL) and the mixture was extracted with EtOAc (2×20 mL). The crude material was purified by flash chromatography (silica gel, 12 g, 0% to 100% EtOAc in hexanes) to give 3,3-dimethyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine (73 mg), m/z=149 (M+H).
Quantity
153 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1([CH3:12])[C:10]2[C:5](=[N:6][CH:7]=[CH:8][CH:9]=2)[NH:4][C:3]1=O.[H-].[Al+3].[Li+].[H-].[H-].[H-]>C1COCC1>[CH3:1][C:2]1([CH3:12])[C:10]2[C:5](=[N:6][CH:7]=[CH:8][CH:9]=2)[NH:4][CH2:3]1 |f:1.2.3.4.5.6|

Inputs

Step One
Name
Quantity
153 mg
Type
reactant
Smiles
CC1(C(NC2=NC=CC=C21)=O)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]
Name
Quantity
5 mL
Type
solvent
Smiles
C1CCOC1
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the resulting mixture was stirred at rt for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
stirring
WAIT
Type
WAIT
Details
was continued at rt for 1 h
Duration
1 h
CUSTOM
Type
CUSTOM
Details
The reaction mixture was quenched
ADDITION
Type
ADDITION
Details
by adding EtOAc (˜2 mL)
ADDITION
Type
ADDITION
Details
To the resulting slurry was added aqueous Rochelle's salt solution (20 mL)
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with EtOAc (2×20 mL)
CUSTOM
Type
CUSTOM
Details
The crude material was purified by flash chromatography (silica gel, 12 g, 0% to 100% EtOAc in hexanes)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
CC1(CNC2=NC=CC=C21)C
Measurements
Type Value Analysis
AMOUNT: MASS 73 mg
YIELD: CALCULATEDPERCENTYIELD 52.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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